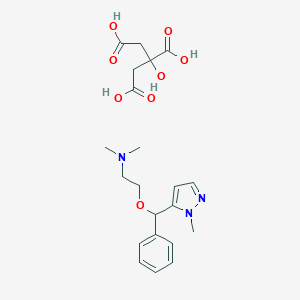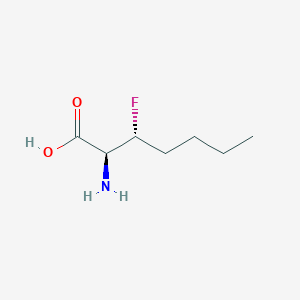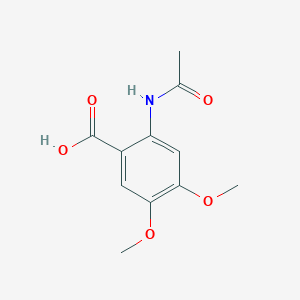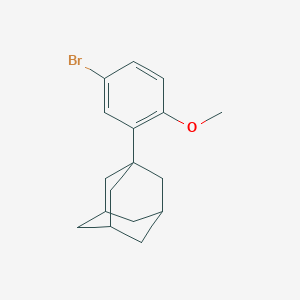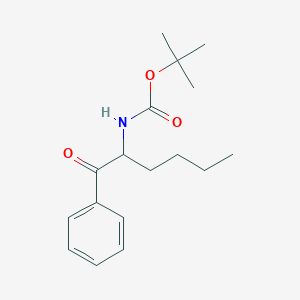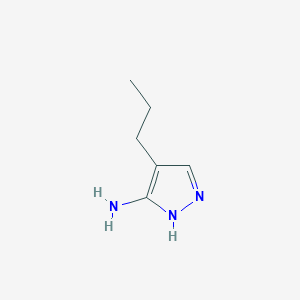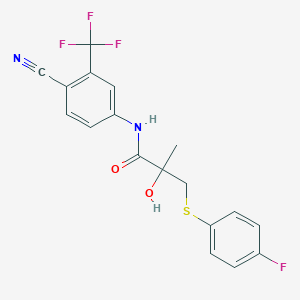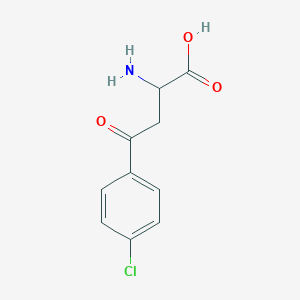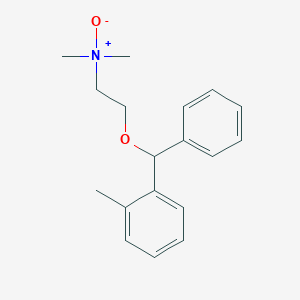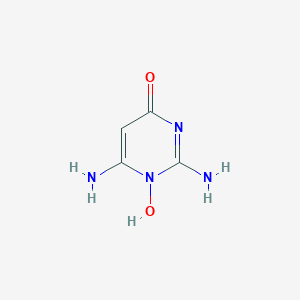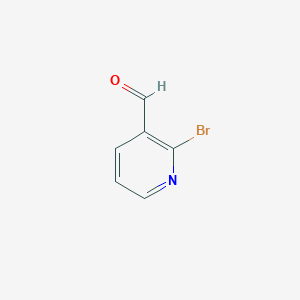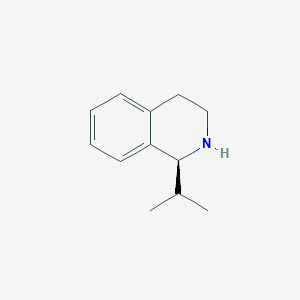
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline, also known as (S)-THIQ, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has shown to have significant biochemical and physiological effects.
作用机制
The mechanism of action of (S)-THIQ is not fully understood, but it has been shown to interact with various receptors in the body, including dopamine receptors, sigma receptors, and N-methyl-D-aspartate (NMDA) receptors. (S)-THIQ has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
生化和生理效应
(S)-THIQ has shown significant biochemical and physiological effects in various scientific research areas. It has been shown to increase dopamine release in the brain, leading to potential therapeutic applications in Parkinson's disease and drug addiction. It has also been shown to have anticancer effects through its interaction with sigma receptors. Additionally, (S)-THIQ has been shown to have potential as a chiral ligand in asymmetric catalysis through its interaction with NMDA receptors.
实验室实验的优点和局限性
One advantage of using (S)-THIQ in lab experiments is its potential therapeutic applications in various scientific research areas. It has shown significant biochemical and physiological effects, making it a promising compound for further research. However, one limitation of using (S)-THIQ in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, (S)-THIQ is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for (S)-THIQ research. One direction is to further investigate its potential as a treatment for Parkinson's disease and drug addiction. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential as a chiral ligand in asymmetric catalysis. Finally, more research is needed to understand the potential toxicity of (S)-THIQ and to develop safer derivatives of the compound.
合成方法
(S)-THIQ can be synthesized through various methods, including the Pictet-Spengler reaction, asymmetric hydrogenation, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid or amine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring. Asymmetric hydrogenation involves the reduction of a prochiral tetrahydroisoquinoline derivative with a chiral catalyst to form the (S)-enantiomer. The Mannich reaction involves the condensation of an amine, aldehyde, and ketone to form the tetrahydroisoquinoline ring.
科学研究应用
(S)-THIQ has shown potential therapeutic applications in various scientific research areas. It has been studied for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and drug addiction. It has also been studied for its effects on cancer cells, including its potential as an anticancer agent. Additionally, (S)-THIQ has been studied for its potential as a chiral ligand in asymmetric catalysis.
属性
CAS 编号 |
152971-88-5 |
|---|---|
产品名称 |
(S)-1-Isopropyl-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
(1S)-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m0/s1 |
InChI 键 |
ZGSAVXFMPOZYTJ-LBPRGKRZSA-N |
手性 SMILES |
CC(C)[C@H]1C2=CC=CC=C2CCN1 |
SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
规范 SMILES |
CC(C)C1C2=CC=CC=C2CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



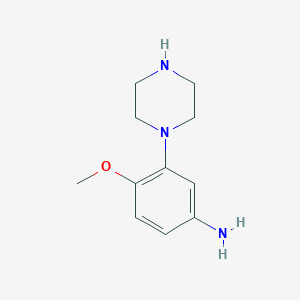
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
